molecular formula C16H12Cl3F3N4O B2593535 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone CAS No. 1022714-89-1

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone

Cat. No. B2593535
M. Wt: 439.64
InChI Key: DJFWTYCNZBASIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . Phosphopantetheinyl transferases (PPTases) catalyze a post-translational modification essential to bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a pyridinyl group, a piperazinyl group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 394.23 . Its IUPAC name is 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-3-pyridinamine hydrochloride .

Scientific Research Applications

Structural and Chemical Analysis

  • Synthesis and Antimicrobial Activity : The compound has been utilized in the synthesis of new pyridine derivatives, particularly as part of a broader group of compounds with variable antimicrobial activity against bacteria and fungi. This includes the creation of 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and related structures, with their antimicrobial efficacy being assessed in vitro (Patel, Agravat, & Shaikh, 2011).

  • Structural Characterization : The structural features of related compounds, such as 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, have been detailed. This compound is identified as a side product in the synthesis of benzothiazinone, a class of new anti-tuberculosis drug candidates, highlighting its relevance in the development of pharmaceutical agents (Eckhardt et al., 2020).

  • Drug Synthesis and Pharmacokinetics : Detailed studies have been conducted on the synthesis and pharmacokinetic behavior of structurally similar compounds. For instance, the synthesis and evaluation of dipeptidyl peptidase inhibitors, crucial for the treatment of conditions like type 2 diabetes, involve compounds with a related chemical structure, indicating the chemical's relevance in the creation of therapeutic agents (Sharma et al., 2012).

  • Crystal and Molecular Structure Analysis : Studies have also focused on the crystal and molecular structure of compounds with a similar chemical makeup, providing insights into the physical and chemical properties crucial for their application in drug design and synthesis (Georges et al., 1989).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety data sheet recommends avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Future Directions

The compound has shown promise as a potential antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus . Future research could explore its potential applications in treating bacterial infections, as well as further optimizing its chemical structure for increased potency and selectivity .

properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3F3N4O/c17-11-5-9(7-23-13(11)19)15(27)26-3-1-25(2-4-26)14-12(18)6-10(8-24-14)16(20,21)22/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFWTYCNZBASIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone

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